Journal Name:Acta Pharmaceutica Sinica B
Journal ISSN:2211-3835
IF:14.903
Journal Website:https://www.journals.elsevier.com/acta-pharmaceutica-sinica-b
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:89
Publishing Cycle:
OA or Not:Yes
Prognostic performance of neutrophil CD64 expression in patients with complicated intra-abdominal infections – a prospective study
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-06-23 , DOI: 10.1080/00365513.2023.2225221
AbstractNo study yet analyzed the prognostic abilities of neutrophil CD64 expression (nCD64) in complicated intra-abdominal infections (cIAIs), therefore our aim was to evaluate the possible association between this biomarker and outcome in such patients. This single-center prospective study was conducted in the Department of Surgical Diseases at a University Hospital ‘Prof. Dr. Stoyan Kirkovich’ Stara Zagora for the period November 2018 - August 2021. We used flow cytometry to measure the percentage of nCD64 preoperatively and on the 3rd postoperative day (POD) in 62 patients with cIAIs and 31 healthy controls. Of the 62 enrolled patients, nine (14.5%) died during hospitalization. The perioperative expression of nCD64 was significantly higher in non-survivors compared to survivors (p = 0.02 before surgery and p = 0.024 after surgery). ROC Curve analysis revealed the good prognostic value of pre- and postoperative nCD64 levels as mortality predictors (AUROC = 0.744 and 0.765, respectively). Preoperatively, the identified sensitivity and specificity for nCD64 cut-off = 94.8% were 66.7% and 84.6%, respectively and on the 3rd POD for nCD64 cut-off = 84.85% we observed a sensitivity of 71.4% and a specificity of 78.8%. Neutrophil CD64 shows good prognostic value in patients with cIAIs both preoperatively and on the 3rd POD.
Detail
Trimester-specific reference intervals of hemostasis biomarkers for healthy pregnancy
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-07-25 , DOI: 10.1080/00365513.2023.2233903
AbstractPhysiological changes in hemostasis during pregnancy have been reported by several authors. This study aimed at establishing reference intervals for the hemostasis biomarkers thrombin-antithrombin complex (TAT), α2-plasmininhibitor-plasmin complex (PIC), thrombomodulin (TM) and tissue plasminogen activator-inhibitor complex (tPAI-C), in healthy pregnancies. After excluding outliers, a total of 496 healthy pregnant women (128 first-trimester, 142 second-trimester, 107 third-trimester and 119 pre-labor) and 103 healthy nonpregnant women were enrolled from Shenzhen Bao’an Women’s and Children’s Hospital. Hemostasis biomarkers, TAT, PIC, TM and tPAI-C, were measured by using a quantitative chemiluminescence enzyme immunoassay performed on HISCL automated analysers. The median and reference intervals (the 2.5th and 97.5th percentiles) were calculated to establish trimester-specific reference intervals for healthy pregnant women. The reference intervals for TAT, PIC, TM and tPAI-C in the first trimester were 0.7–7.6 1 µg/L, 0.2–0.9 mg/L, 2.8–11.0 TU/ml, and 1.2–6.5 1 µg/L, respectively. The reference intervals in the second trimester were 1.7–12.0 1 µg/L, 0.2–1.0 mg/L, 3.7–11.6 TU/ml, and 2.8–8.8 1 µg/L, respectively. The reference intervals in the third trimester were 2.7–16.1 1 µg/L, 0.1–1.4 mg/L, 2.9–12.9 TU/ml, and 1.9–8.0 1 µg/L, respectively. At pre–labor, the reference intervals were 4.8–32.9 1 µg/L, 0.2–1.9 mg/L, 4.2–12.6 TU/ml, and 2.8–15.4 1 µg/L, respectively. Gestational reference intervals for TAT, PIC, TM and tPAI-C in healthy pregnancies are provided, but only for TAT with increasing concentrations throughout pregnancy, the reference intervals for non-pregnant were not applicable.
Detail
SUMO specific peptidase 1 decreases after induction treatment, and its reduction predicts lower disease risk, better treatment response, longer survival of acute myeloid leukemia
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-07-05 , DOI: 10.1080/00365513.2023.2175237
AbstractSmall ubiquitin-related modifier-specific peptidase 1 (SENP1) takes part in the pathogenesis and progression of hematological malignancies, while its clinical role in acute myeloid leukemia (AML) is unclear. This study aimed to explore the potential of SENP1 to serve as a biomarker reflecting disease risk, treatment response, and survival of AML. A total of 110 AML patients, 30 disease controls (DCs), and 30 healthy controls (HCs) were included. SENP1 in bone marrow samples was detected by RT-qPCR. SENP1 was the top in AML patients (median (interquartile range (IQR)): 2.429 (1.854-3.772)), the second top in DCs (median (IQR): 1.587 (1.023–2.217)), and the lowest in HCs (median (IQR): 0.992 (0.806–1.702)) (p < 0.001). In AML patients, SENP1 was positively associated with white blood cells (rs = 0.210, p = 0.028) and bone marrow blasts (rs = 0.212, p = 0.026) but negatively linked to Inv(16) or t(16;16) presence (p = 0.040). Furthermore, SENP1 was decreased post-treatment vs. at baseline (before induction treatment) in total AML patients (p < 0.001), and in patients with CR (p < 0.001), but not in patients with non-CR (p = 0.055). Additionally, SENP1 at baseline slightly (p = 0.050) but SENP1 post-treatment dramatically (p < 0.001) decreased in patients with CR compared to those with non-CR. Notably, low SENP1 at baseline was related to prolonged EFS (p = 0.007) and OS (p = 0.039); meanwhile, declined SENP1 post-induction treatment showed a more predominant linkage with satisfied EFS (p < 0.001) and OS (p < 0.001). SENP1 is decreased after induction therapy, whose reduction is related to low disease risk, favorable treatment response, and prolonged survival of AML.
Detail
Prognostic value of combined WT1 and multiparameter flow cytometry assessment for measurable residual disease after induction in non-APL acute myeloid leukemia
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-06-24 , DOI: 10.1080/00365513.2023.2227946
AbstractThe objective of this study was to investigate the expression pattern of Wilms tumor 1 (WT1) gene at diagnosis, complete remission (CR) and relapse status in non-acute promyelocytic leukemia (non-APL) acute myeloid leukemia (AML) patients, and further explore the prognostic value of measurable residual disease (MRD) assessment by WT1 gene and multiparameter flow cytometry (MFC). Our results showed that the average expression level of WT1 was 4026 ± 616.1 copies/104 ABL at diagnosis, 155.3 ± 36.03 copies/104 ABL at CR, and 1766 ± 238.8 copies/104 ABL at relapse, with statistically significant differences (p = .000). ROC analysis showed that WT1 expression levels were 118.1 copies/104 ABL and MFC-MRD was 0.155%, which had good predictive efficacy for relapse of patients during consolidation therapy. Both WT1-MRD and MFC-MRD had a significant impact on relapse-free survival (RFS) and overall survival (OS). Patients with WT1-MRD positive or MFC-MRD positive were associated with worse RFS (HR 3.840, 95% CI 1.582–9.320, p = .003), (HR 4.464, 95% CI 1.841–10.984, p = .001) and worse OS (HR 2.963, 95% CI 1.058–8.295, p = .039), (HR 3.590, 95% CI 1.254–10.280, p = .017). Besides, compared with patients who were negative for both WT1-MRD and MFC-MRD, patients who were positive both WT1-MRD and MFC-MRD were associated with worse RFS (HR 6.200, 95% CI 2.206–17.430, p = .001) and worse OS (HR 4.886, 95% CI 1.388–17.197, p = .013). This study demonstrates that combined assessment of MRD by WT1 and MFC improves relapse and prognosis prediction in non-APL AML patients, and may help guide interventions for disease relapse.
Detail
No effect of omega-3 polyunsaturated fatty acid supplementation on inflammatory markers in familial hypercholesterolemia: a randomized crossover trial
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-03-31 , DOI: 10.1080/00365513.2023.2178499
AbstractIndividuals with familial hypercholesterolemia (FH) have increased cardiovascular risk despite lipid-lowering therapy, and additional therapy is warranted. Omega-3 polyunsaturated fatty acid (n-3 PUFA) supplements have demonstrated an effect on cardiovascular endpoints in some clinical trials. Platelet-modifying and anti-inflammatory properties are among the proposed beneficial effects of n-3 PUFA. We investigated the effect of a high-dose n-3 PUFA supplement on platelet function and inflammatory markers in FH subjects. We performed a randomized, double-blind trial with a crossover design. Inclusion criteria were genetically verified heterozygous FH, stable disease, statin treatment >12 months, and age 18-75 years. Trial participants were allocated to two treatment periods in random order. The treatment periods (three months each) were separated by a three-month washout period. N-3 PUFA (1840 mg eicosapentaenoic acid and 1520 mg docosahexaenoic acid) and placebo (olive oil) were administered in four capsules daily. Endpoints were platelet function and inflammatory markers, assessed by platelet function analyzer, soluble markers P-selectin, vascular cell adhesion molecule (VCAM) and intercellular adhesion molecule (ICAM), 27 cytokines, and hematological parameters. Thirty-four heterozygous FH individuals completed the trial. No treatment effect (p = 0.93) from n-3 PUFA on the platelet function analyzer was found (2 s, 95% CI [-13, 6]). In our FH population, n-3 PUFA did not influence the levels of P-selectin (-2.0, 95% CI [-5.0, 2.0], p = 0.41), VCAM (0, 95% CI [-14.2, 14.2], p > 0.99), ICAM (-27.0, 95% CI [-70.1, 16.5]; p = 0.21), cytokine levels, or hematological parameters. In statin-treated FH individuals, high dose n-3 PUFA supplement did not affect platelet function and inflammatory markers.Trial registration number: EUDRACTNR 2012-000505-68; ClinicalTrials.gov NCT01813006HighlightsTrial studying the effect of omega-3 fatty acids supplements in familial hypercholesterolemia.High-dose omega-3 fatty acids supplements had no impact on platelet function.Cytokine levels were unchanged after three months of omega-3 fatty acid supplementation.No effect of omega-3 fatty acids on C-reactive protein was observed.
Detail
Normalized TSH strategy can improve the initial assessment of thyroid nodules
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-06-29 , DOI: 10.1080/00365513.2023.2225220
AbstractBackground Serum thyrotropin (TSH) has been recommended for the initial assessment of patients with thyroid nodules to exclude functional thyroid nodules (FTN). However, the sensitivity of TSH is very low. The increased level of thyroid peroxidase antibody (TPOAb) is considered to be one of the reasons.Objective To investigate whether normalized TSH (nTSH) can improve diagnostic efficiency by removing TPOAb interference in the first evaluation of thyroid nodules compared with traditional TSH strategy.Methods Thyroid nodules were retrospectively analysed in 90 patients with FTN and 1038 patients with non-functioning thyroid nodules (non-FTN). The regression coefficient (β) of TPOAb affecting the TSH levels was assessed in patients with thyroid nodules, and then, the nTSH level was calculated based on the following formula: nTSH = TSH-β*TPOAb. We used nTSH levels to initially evaluate the thyroid nodules instead of the traditional TSH values and finally compared the results of the two strategies.Results The sensitivity, specificity, accuracy, positive prediction rate (PPV) and negative prediction rate (NPV) of nTSH for accessing FTN were 50.00%, 87.70%, 84.67%, 26.01% and 95.29%, respectively, which were better than the values of 48.90%, 78.70%, 76.33%, 16.60% and 94.67% associated with TSH, respectively (p < 0.001).Conclusion Serum TPOAb testing is recommended for the first assessment of thyroid nodules. Normalized TSH levels can improve assessment efficiency compared to traditional TSH assessment, increase the specificity and reduce an unnecessary 99mTc-TS test.
Detail
Association of methylene tetrahydrofolate reductase (MTHFR) gene polymorphisms with serum folate, cobalanin and homocysteine concentrations in Greek adults
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-01-20 , DOI: 10.1080/00365513.2023.2167232
AbstractMethylene tetrahydrofolate reductase (MTHFR) is a key enzyme of homocysteine metabolism participating in the folate cycle. The aim of this study was to investigate the association of MTHFR C677T and MTHFR A1298C gene polymorphisms with serum folate, cobalamin (Cbl) and homocysteine (Hcy) concentrations in healthy Greek adults. The MTHFR C677T and A1298C gene polymorphisms were genotyped in 383 healthy Greek adults (199 men and 184 women) using polymerase chain reaction and reverse hybridization. Serum folate, Cbl and total Hcy (tHcy) levels were determined using immunoassays methods. Among the 383 individuals, 73 (19.1%) were normal (CC), 202 (52.7%) were heterozygous (CT) and 108 (28.2%) were homozygous (TT) regarding the MTHFR C677T gene polymorphism, while 263 (68.7%) were normal (AA), 105 (27.4%) were heterozygous (AC) and 15 (3.9%) were homozygous (CC) regarding the MTHFR A1298C gene polymorphism. The overall C and T allele frequency for the MTHFR C677T gene polymorphism was 45.4% and 54.6%, respectively, while the overall A and C allele frequency for the MTHFR A1298C gene polymorphism was 82.3% and 17.6%, respectively. The MTHFR C677T and not the A1298C gene polymorphism had a significantly influence on serum folate and tHcy levels. The individuals with 677TT genotype had significantly lower serum folate and significantly higher serum tHcy levels than individuals with 677 CC or CT genotypes. Serum folate and tHcy levels are influenced by the existence of the MTHFR C677T gene polymorphism (mainly 677TT genotype). Individuals with low serum folate levels and/or high serum tHcy levels should be further investigated for a possible existence of MTHFR C677T and not A1298C gene polymorphisms, with aim to determine the suitable treatment.
Detail
Calprotectin, a sensitive marker of inflammation, is robustly assessed in plasma from patients with early or established rheumatoid arthritis by use of different laboratory methods
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-06-21 , DOI: 10.1080/00365513.2023.2225223
AbstractCalprotectin (S100A8/S100A9, MRP8/MRP14) is a major leukocyte protein found to be more sensitive than C-Reactive Protein (CRP) and Erythrocyte Sedimentation Rate (ESR) as a marker of inflammation in patients with rheumatoid arthritis (RA). The present objective was to explore the robustness of calprotectin assessments by comparing two different laboratory methods assessing calprotectin in plasma samples from patients with early or established RA. A total of 212 patients with early RA (mean (SD) age 52(13.3) years, disease duration 0.6(0.5) years) and 177 patients with established RA (mean (SD) age 52.9(13.0) years, disease duration 10.0(8.8) years) were assessed by clinical, laboratory, and ultrasound examinations. Frozen plasma samples (−80 °C) were analysed for calprotectin levels at baseline, 1, 2, 3, 6 and 12 months by use of either enzyme-linked immunosorbent assay (ELISA) or fluoroenzyme immunoassay (FEIA). The ELISA technique used kits from Calpro AS and the FEIA technology was assessed on an automated Thermo Fisher Scientific instrument. The results showed high correlations between the two methods at baseline and during follow-up, with Spearman correlation at baseline 0.93 (p < 0.001) in the early and 0.96 (p < 0.001) in the established RA cohorts. The correlations between each of the two calprotectin assessments and clinical examinations had similar range. Calprotectin correlated well with clinical examinations, with at least as high correlations as CRP and ESR. The present study showed similar results for the two analytical methods, supporting the robustness of calprotectin analyses, and suggest calprotectin in plasma to be included in the assessments offered by clinical routine laboratories.
Detail
Correction
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-02-27 , DOI: 10.1080/00365513.2023.2183000
Published in Scandinavian Journal of Clinical and Laboratory Investigation (Vol. 83, No. 2, 2023)
Detail
Correlation of serum-soluble mesothelin-related protein, HMGB1 and CA125 in diffuse malignant peritoneal mesothelioma and their combined measurement for prognosis
Acta Pharmaceutica Sinica B ( IF 14.903 ) Pub Date: 2023-01-27 , DOI: 10.1080/00365513.2023.2168213
AbstractDiagnosis of diffuse malignant peritoneal mesothelioma (DMPM) is challenging due to the lack of efficient biomarkers for early-stage DMPM. This study was designed to characterize three serum-soluble mesothelium-related proteins, including soluble mesothelin-related protein (SMRP), high mobility group box 1 (HMGB1), and cancer antigen 125 (CA125) in diagnosing DMPM. Serum samples of DMPM patients and healthy controls were collected and an enzyme-linked immunosorbent assay (ELISA) was used to measure the levels of HMGB1, CA125, and SMRP. Correlations between these three serum proteins were examined and the diagnostic values of the biomarkers were assessed by receiver operating curve (ROC) analysis. The combined expression levels of the three markers were also analyzed in terms of predicting patient survival. Higher levels of CA125, SMRP, and HMGB1 was found to be a prominent characteristic of DMPM patients (with > two-fold higher for all levels in DMPM patients compared to control patients, all p < .001), particularly for those with higher-stage DMPM (stage III-IV) compared with lower-stage DMPM (stage I-II) (all p < .05). HMGB1, CA125, and SMRP were all significantly inter-correlated with each other (all p < .05), the combination of the three serum markers had high sensitivity and specificity for diagnosing DMPM. Combined values of the three markers demonstrated a high AUC of 0.85, sensitivity of 78.95%, specificity of 82.75% for identifying DMPM. The combined level of the three markers also demonstrated a significant positive correlation with poor survival of DMPM patients (p = .022). CA125, SMRP, and HMGB1 are potentially valuable diagnostic biomarkers to facilitate the diagnosis of DMPM.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学1区 PHARMACOLOGY & PHARMACY 药学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.60 28 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://www.evise.com/profile/#/APSB/login